N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13463317
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | FRNQCHQTKVILRU-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCCN(C1)CCO)C(=O)C |
| SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
Introduction
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a piperidine derivative, which is a class of compounds known for their presence in various pharmaceuticals due to their versatile pharmacological properties. This compound is primarily used as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in medicinal chemistry and drug development.
Synthesis
The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves several steps, including the formation of the piperidine core and the introduction of the hydroxyethyl and isopropyl groups. Industrial-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency.
Mechanism of Action
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide may interact with specific molecular targets within biological systems, such as receptors or enzymes, modulating their activity to produce various physiological effects. The precise pathways depend on the biological context in which the compound is studied.
Potential Therapeutic Uses
While specific therapeutic applications for this compound are not detailed, its use as a building block suggests potential in developing drugs for various conditions. The versatility of piperidine derivatives in medicinal chemistry supports their exploration in multiple therapeutic areas.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume